molecular formula C16H10N2O3 B5910857 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one

3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No. B5910857
M. Wt: 278.26 g/mol
InChI Key: XPPVMMLPPOVCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is a novel small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is not fully understood, but studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one in lab experiments is its potent anticancer activity, which makes it a potential candidate for cancer research. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one. One direction is to further investigate its mechanism of action, particularly with regards to its ability to induce apoptosis in cancer cells. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and molecular biology research. Furthermore, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.

Synthesis Methods

There are several methods for synthesizing 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one, including the use of microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 4-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid, and the product is isolated using various purification techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has potential applications in various scientific research areas, including cancer research, drug discovery, and molecular biology. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-9-5-6-10-14(7-9)21-8-11(15(10)20)16-17-12-3-1-2-4-13(12)18-16/h1-8,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPVMMLPPOVCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.